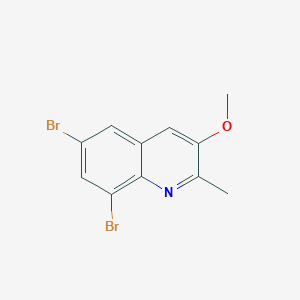

6,8-Dibromo-3-methoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-3-methoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2NO/c1-6-10(15-2)4-7-3-8(12)5-9(13)11(7)14-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFSZNPPKZCVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1OC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization Strategies of 6,8 Dibromo 3 Methoxy 2 Methylquinoline Analogues

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the dibrominated quinoline (B57606) core of 6,8-Dibromo-3-methoxy-2-methylquinoline serves as an excellent substrate for such transformations. The differential reactivity of the C-Br bonds can potentially allow for selective or sequential functionalization.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a highly efficient method for forming biaryl and aryl-alkenyl bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. core.ac.uk For dihalogenated substrates like this compound, the reaction can proceed to form mono- or di-substituted products. The regioselectivity of the first coupling is influenced by both steric and electronic factors. rsc.org Generally, the C-Br bond that is less sterically hindered or more electron-deficient will react preferentially. rsc.org

A variety of palladium catalysts are effective for Suzuki couplings, with [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices that offer high yields and good functional group tolerance. researchgate.netmdpi.com The choice of base and solvent system is also crucial for optimizing reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes

| Catalyst (mol%) | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Product Type | Ref |

| Pd(dppf)Cl₂ (3-5) | Arylboronic acid | K₂CO₃ / Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Mono- or Di-arylated | researchgate.net |

| Pd(PPh₃)₄ (5) | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | Di-arylated | mdpi.com |

| Pd(OAc)₂ / Ligand | Heteroarylboronic acid | K₂CO₃ | Toluene / H₂O | 80-110 | Mono- or Di-arylated | vu.nl |

The sequential Suzuki-Miyaura coupling of this compound would allow for the controlled synthesis of unsymmetrical 6,8-diaryl derivatives, significantly expanding the molecular diversity accessible from this scaffold.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a direct route to synthesize alkynylated quinolines by coupling the C-Br bonds with terminal alkynes. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, commonly an amine like triethylamine (B128534) or diisopropylethylamine. nih.gov

This method allows for the introduction of a wide range of alkyl-, aryl-, and silyl-substituted acetylene (B1199291) moieties onto the quinoline core. nih.gov The reaction proceeds via an electrophilic substitution pathway, where an alkynylpalladium intermediate is formed and subsequently attacked by the electron-rich position on the heterocyclic ring. nih.govcapes.gov.br Similar to the Suzuki coupling, sequential reactions can be performed on the dibromo substrate to install two different alkyne groups.

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed C-C bond-forming reactions can be applied to this compound.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org It offers a method to introduce vinyl groups at the 6- and/or 8-positions. The reaction is typically catalyzed by a palladium(0) source and requires a base. The regioselectivity is primarily governed by sterics at the alkene.

Stille Coupling : This involves the reaction of the dibromoquinoline with an organostannane reagent (R-SnR'₃). It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback.

Hiyama Coupling : This reaction utilizes an organosilane, which is activated by a fluoride (B91410) source. It serves as a less toxic alternative to Stille coupling for the formation of C-C bonds.

Nucleophilic Substitution at Brominated Positions

Direct nucleophilic aromatic substitution (SₙAr) on the C-Br bonds at the 6- and 8-positions is generally difficult, as these positions on the benzene (B151609) ring of the quinoline are not highly activated towards nucleophilic attack, behaving similarly to standard bromobenzene. iust.ac.ir However, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formal substitution of the bromide with nucleophiles like amines, alcohols, and thiols.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XantPhos, BINAP), and a base. wikipedia.orgchemrxiv.org This methodology allows for the synthesis of 6- and/or 8-amino-substituted quinoline derivatives. Selective mono-amination can often be achieved by controlling stoichiometry and reaction conditions, taking advantage of the potential difference in reactivity between the C-6 and C-8 positions. nih.gov Analogous palladium-catalyzed methods exist for the formation of C-O (ether) and C-S (thioether) bonds.

Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Nucleophile | Ref |

| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene / Dioxane | 100-120 | Primary/Secondary Amines | chemrxiv.org |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 | Primary/Secondary Amines | wikipedia.org |

| "XantPhos Pd G3" | (Integrated) | DBU | MeCN/PhMe | 140 | Primary/Secondary Amines | chemrxiv.org |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring system is challenging due to the electron-withdrawing nature of the nitrogen atom. Under acidic conditions, the nitrogen is protonated to form the quinolinium ion, which is highly deactivated towards electrophilic attack. stackexchange.com Reactions, therefore, require vigorous conditions. uop.edu.pk Substitution occurs preferentially on the benzene ring, typically at the C-5 and C-8 positions. stackexchange.comuop.edu.pk

For this compound, the C-6 and C-8 positions are already blocked. The remaining positions on the benzene ring are C-5 and C-7. The presence of two deactivating bromine atoms further reduces the ring's reactivity. It is known that substrates like 5,8-dichloroquinoline (B2488021) are extremely resistant to nitration. stackexchange.com Therefore, further electrophilic substitution on this compound is expected to be extremely difficult. If a reaction were to occur, the directing effects of the methoxy (B1213986) (ortho-, para-directing) and methyl (ortho-, para-directing) groups would compete with the deactivating effects of the bromines and the quinolinium system, making the outcome unpredictable without experimental data.

Halogen-Metal Exchange Reactions for Further Derivatization

Halogen-metal exchange offers an alternative strategy for functionalizing the C-Br bonds. This reaction typically involves treating the dibromoquinoline with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride), usually at low temperatures to prevent side reactions. iust.ac.irnih.gov

This process replaces one of the bromine atoms with a metal (lithium or magnesium), effectively reversing the polarity at that carbon from electrophilic to strongly nucleophilic. wikipedia.orgmasterorganicchemistry.com The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups.

Common Electrophiles for Trapping:

Aldehydes/Ketones : Form secondary/tertiary alcohols. wvu.edu

Carbon Dioxide (CO₂) : Forms a carboxylic acid after acidic workup. masterorganicchemistry.com

Alkyl Halides : Form C-C bonds (alkylation).

Isocyanates : Form amides.

Disulfides : Form thioethers.

Regioselectivity between the C-6 and C-8 positions during the initial exchange can be an issue. It may be influenced by subtle electronic differences or by the potential for chelation with the methoxy group or the quinoline nitrogen, which could direct the metallation to a specific position. nih.gov

Functional Group Interconversions of Methoxy and Methyl Moieties

The synthetic versatility of this compound is significantly enhanced by the potential for chemical transformations of its methoxy and methyl functional groups. These interconversions allow for the introduction of new functionalities and the generation of a diverse library of analogues with potentially altered physicochemical and biological properties. The reactivity of these moieties is influenced by the electronic nature of the quinoline core, which is rendered electron-deficient by the two bromine substituents on the carbocyclic ring.

Interconversion of the 3-Methoxy Group

The methoxy group at the 3-position of the quinoline ring is a key site for functionalization, primarily through demethylation to reveal a hydroxyl group. This transformation from a methoxy to a hydroxyl functionality is a common strategy in medicinal chemistry to explore hydrogen bonding interactions with biological targets.

Demethylation to 6,8-Dibromo-2-methylquinolin-3-ol:

The cleavage of the aryl methyl ether is a well-established transformation. For quinoline systems, various reagents can be employed for this purpose. While specific studies on this compound are not extensively documented, analogous reactions on substituted methoxyquinolines provide insight into potential synthetic routes.

Common demethylating agents include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). For instance, the demethylation of 2,4-dimethoxyquinolines has been successfully achieved to furnish the corresponding hydroxyquinolines. nih.gov The reaction of a methoxyquinoline with BBr₃ in an inert solvent like dichloromethane (B109758) at low temperatures is a standard and effective method.

The presence of the electron-withdrawing bromine atoms at the 6- and 8-positions is anticipated to influence the reactivity of the methoxy group. These substituents decrease the electron density of the quinoline ring system, which may affect the conditions required for efficient demethylation.

| Reagent | Typical Conditions | Expected Product | Notes |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | 6,8-Dibromo-2-methylquinolin-3-ol | Highly effective for aryl methyl ether cleavage. |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 6,8-Dibromo-2-methylquinolin-3-ol | A classic but often harsh method. |

| Thiolate anions | e.g., Sodium thiophenoxide in a polar aprotic solvent | 6,8-Dibromo-2-methylquinolin-3-ol | Offers an alternative, sometimes milder, demethylation pathway. nih.gov |

Interconversion of the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom, making it susceptible to a variety of transformations, most notably oxidation.

Oxidation to Aldehyde and Carboxylic Acid:

The oxidation of the 2-methyl group can lead to the formation of either the corresponding aldehyde (6,8-Dibromo-3-methoxyquinoline-2-carbaldehyde) or the carboxylic acid (6,8-Dibromo-3-methoxyquinoline-2-carboxylic acid), depending on the oxidant and reaction conditions employed. These transformations are valuable for introducing a carbonyl group, which can then serve as a handle for further synthetic elaborations such as the formation of imines, oximes, or amides.

Several methods have been reported for the oxidation of 2-methylquinolines. Selenium dioxide (SeO₂) is a classic reagent for the selective oxidation of a methyl group at the 2- or 4-position of a quinoline to the corresponding aldehyde. For instance, the synthesis of 2-formyl-6-methoxy-3-carbethoxy quinoline has been achieved using selenium dioxide in 1,4-dioxane. nih.gov

For the conversion to the carboxylic acid, stronger oxidizing agents are typically required. Potassium permanganate (B83412) (KMnO₄) is a common choice for the oxidation of alkyl side chains on aromatic rings. However, the conditions must be carefully controlled to avoid degradation of the quinoline ring system, which can be sensitive to strong oxidants. A study on the oxidation of 4-methyl quinoline highlighted the theoretical prediction that oxidation would first occur at the methyl group before attacking the benzene or pyridine (B92270) rings. pvamu.edu

The presence of the bromine atoms on the carbocyclic ring would likely increase the stability of the quinoline nucleus towards oxidative degradation, potentially allowing for more forcing reaction conditions to be used for the oxidation of the methyl group.

| Reagent | Typical Conditions | Expected Product | Notes |

|---|---|---|---|

| Selenium dioxide (SeO₂) | 1,4-Dioxane, reflux | 6,8-Dibromo-3-methoxyquinoline-2-carbaldehyde | Commonly used for selective oxidation to the aldehyde. nih.gov |

| Potassium permanganate (KMnO₄) | Aqueous base, heat | 6,8-Dibromo-3-methoxyquinoline-2-carboxylic acid | Strong oxidant, care must be taken to avoid ring cleavage. youtube.com |

| Chromic acid (CrO₃) | Sulfuric acid | 6,8-Dibromo-3-methoxyquinoline-2-carboxylic acid | A powerful oxidizing agent used in the oxidation of quinolepidine. pvamu.edu |

Structure Activity Relationship Sar Studies of 6,8 Dibromo 3 Methoxy 2 Methylquinoline Derivatives in Molecular Recognition and Interaction

General Principles of SAR Applied to Poly-substituted Quinoline (B57606) Scaffolds

The biological activity of quinoline derivatives is highly dependent on the nature, position, and orientation of substituents on the core scaffold. nih.gov These modifications influence key parameters such as electron distribution, lipophilicity, steric hindrance, and hydrogen bonding capacity, which collectively govern the compound's interaction with a biological target. nih.govnih.gov

General SAR principles for poly-substituted quinolines indicate that:

Lipophilicity: The ability of a molecule to penetrate cell membranes is significantly influenced by its lipophilicity. nih.gov Substituents can either increase or decrease this property, affecting the compound's bioavailability and distribution. nih.govrsc.org For instance, the introduction of halogen atoms like bromine generally enhances lipophilicity. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron density of the quinoline ring system. nih.govnih.gov This can impact the molecule's ability to participate in π-π stacking interactions, form hydrogen bonds, and react with nucleophiles or electrophiles. nih.gov Methoxy (B1213986) groups, for example, are electron-donating, while nitro groups are strongly electron-withdrawing. nih.govresearchgate.net

Steric Factors: The size and shape of substituents can create steric hindrance, influencing the molecule's conformation and its ability to fit into a specific binding pocket of a target protein. nih.gov The position of a substituent is critical; for example, introducing a methyl group at the 2-position of pyridine (B92270) can decrease reaction rates due to steric hindrance, a principle that also applies to the quinoline system. researchgate.net

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors (like methoxy or amino groups) is often essential for specific ligand-target recognition and binding affinity. nih.govontosight.ai

These principles guide the rational design of novel quinoline derivatives with tailored activities, whether for anticancer, antimalarial, or other therapeutic applications. nih.govnih.gov

Influence of Bromine Substitution on Molecular Interactions and Binding Affinities

Halogenation, particularly bromination, is a common strategy to modify the biological activity of quinoline alkaloids. nih.gov The introduction of bromine atoms at the C-6 and C-8 positions of the quinoline scaffold, as in 6,8-Dibromo-3-methoxy-2-methylquinoline, has profound effects on its molecular properties and interactions.

Enhanced Lipophilicity: Bromine atoms significantly increase the lipophilicity of the molecule. researchgate.net This enhanced hydrophobicity can improve membrane permeability and bioavailability, potentially leading to stronger interactions with hydrophobic pockets in target proteins. researchgate.net

Electronic Effects and Halogen Bonding: Bromine is an electron-withdrawing group that deactivates the aromatic ring. This alteration of the electronic landscape can influence the strength of π-π stacking interactions. nih.gov Furthermore, bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target, which can contribute to binding affinity and specificity.

Synergistic Effects: The impact of bromine substitution is often synergistic with other functional groups. For example, studies on 6,8-dibromoquinoline (B11842131) showed that while the compound itself had no inhibitory activity against certain cancer cell lines, the addition of a nitro group at the C-5 position resulted in remarkable inhibitory activity. nih.gov This highlights how the combination of substituents determines the ultimate biological effect.

Research has shown that the position of bromine substitution is critical. For instance, compounds with bromine atoms at the C-5 and C-7 positions demonstrated significant inhibition of cancer cell proliferation, whereas a 3,6,8-tribromoquinoline (B3300700) showed no such activity. nih.gov

| Compound | Substituents | Antiproliferative Activity (IC50 µM) |

|---|---|---|

| 6,8-dibromoquinoline | Br at C-6, C-8 | No inhibitory activity |

| 6,8-dibromo-5-nitroquinoline | Br at C-6, C-8; NO2 at C-5 | 24.1 - 50.0 (against various cancer cell lines) |

| 3,6,8-tribromoquinoline | Br at C-3, C-6, C-8 | No inhibitory activity |

| 5,7-dibromoquinoline derivatives | Br at C-5, C-7 | Significant inhibition of cell proliferation |

Role of Methoxy Groups in Modulating Molecular Recognition and Specificity

The methoxy group (-OCH₃) at the C-3 position is another key determinant of the molecular behavior of this compound. Methoxy groups are frequently incorporated into drug candidates to fine-tune their properties. researchgate.net

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a target protein. researchgate.net This can significantly enhance binding affinity and specificity.

Electronic Influence: As a strong electron-donating group, the methoxy substituent increases the electron density of the quinoline ring. researchgate.net This can strengthen interactions such as π-π stacking and cation-π interactions, which are vital for molecular recognition.

Conformational Effects: The presence of a methoxy group can influence the preferred conformation of the molecule, which can be critical for achieving an optimal fit within a receptor's binding site. Its position directs the geometry of interaction with target residues. rsc.org

Lipophilicity and Solubility: While often increasing lipophilicity, the methoxy group's impact is nuanced. It can also improve aqueous solubility compared to larger alkyl groups, striking a balance that can be favorable for pharmacokinetic properties. researchgate.netnih.gov

Studies on various quinoline derivatives have demonstrated that the position of the methoxy group is crucial. For example, in one study, a methoxy group at C-6 was found to be more active against microorganisms than in other positions. researchgate.net

Impact of Methyl Substitution on the Quinoline Framework and Ligand-Target Interactions

The methyl group (-CH₃) at the C-2 position of the quinoline ring, though small, exerts a significant influence on the molecule's properties and its interactions with biological targets.

Steric Influence: A methyl group at the C-2 position, adjacent to the ring nitrogen, can create steric hindrance. This can influence the planarity of the molecule and restrict its rotational freedom, which may either promote or hinder binding to a target, depending on the topology of the binding site. researchgate.net This steric bulk can also shield the nitrogen atom from certain interactions.

Electronic Contribution: The methyl group is weakly electron-donating through an inductive effect. This can subtly modulate the electron density of the quinoline ring, potentially affecting the strength of non-covalent interactions.

Metabolic Stability: Methyl groups can sometimes block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.

In the context of 2-methylquinolin-4(1H)-ones, the reactivity in bromination reactions was shown to be dependent on the nature of other substituents on the ring, indicating an interplay between the methyl group and other functional groups. nuph.edu.ua

Design Principles for Modulating Chemical or Biochemical Processes via Structural Modifications

The SAR data gathered from derivatives of this compound and related polysubstituted quinolines inform several key design principles for modulating their activity. mdpi.com A ligand-based drug design approach, which evaluates the structural and electrostatic properties of ligands corresponding to their activity, is often employed. mdpi.com

Key design strategies include:

Bioisosteric Replacement: Replacing one substituent with another that has similar physical or chemical properties (a bioisostere) to improve potency or reduce toxicity. For example, replacing a bromine atom with a chlorine or trifluoromethyl group to fine-tune electronic and lipophilic properties.

Scaffold Hopping and Ring Variation: Modifying the core quinoline structure itself or fusing it with other heterocyclic rings to explore new chemical space and interaction patterns. mdpi.com

Positional Isomerism: Moving substituents to different positions on the quinoline ring to probe the topology of the target's binding site. As seen with brominated quinolines, shifting a bromine from C-6 to C-5 can dramatically alter biological activity. nih.gov

Introduction of Specific Functional Groups: Adding groups that can form specific, high-affinity interactions like hydrogen bonds or salt bridges to anchor the ligand in the active site. nih.gov For example, adding an α-aminocresol motif to a 4-aminoquinoline (B48711) enhanced its activity against drug-resistant targets. nih.gov

Conformational Restriction: Introducing structural elements, such as cyclopropane (B1198618) rings or double bonds, to lock the molecule into a specific, biologically active conformation, thereby reducing the entropic penalty of binding.

By systematically applying these principles, researchers can rationally design and synthesize novel quinoline derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles for a desired biochemical or chemical process. nih.gov

Advanced Chemical Applications and Research Horizons of 6,8 Dibromo 3 Methoxy 2 Methylquinoline

Utilization in Ligand Design for Coordination Chemistry

The nitrogen atom in the quinoline (B57606) ring and other potential donor atoms from substituents make quinoline derivatives excellent candidates for ligands in coordination chemistry. The electronic properties and steric hindrance of these ligands can be precisely controlled through substitution on the quinoline core.

The 6,8-Dibromo-3-methoxy-2-methylquinoline scaffold is a promising platform for designing specialized ligands. The quinoline nitrogen atom serves as a primary coordination site. The methoxy (B1213986) group at the 3-position could potentially act as a secondary, weaker donor site, allowing for the formation of chelate rings with metal ions, which enhances the stability of the resulting metal complexes. The bromine atoms at the 6- and 8-positions exert a strong electron-withdrawing effect, which influences the basicity of the quinoline nitrogen and, consequently, the strength of the metal-ligand bond. Furthermore, these bromine atoms provide handles for further synthetic modifications, allowing for the creation of more complex polydentate ligands.

Below is a table summarizing the potential coordination characteristics of this compound.

| Feature | Implication in Coordination Chemistry |

| Quinoline Nitrogen | Primary coordination site for metal ions. |

| 3-Methoxy Group | Potential for chelation, enhancing complex stability. |

| 6,8-Dibromo Groups | Electron-withdrawing effect modifies ligand basicity; allows for post-synthesis modification. |

| 2-Methyl Group | Introduces steric hindrance, influencing coordination geometry and metal accessibility. |

Intermediacy in the Synthesis of Complex Organic Molecules and Scaffolds

Substituted quinolines are valuable intermediates in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The presence of multiple, distinct functional groups on the this compound core makes it a versatile building block for synthetic chemists.

The two bromine atoms at positions 6 and 8 are particularly useful as they can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the construction of intricate molecular architectures. For instance, similar bromoquinolines are used as precursors for synthesizing more complex heterocyclic systems. The differential reactivity of the bromine atoms, potentially influenced by the electronic effects of the other substituents, could allow for sequential and site-selective modifications.

The methoxy group at the 3-position can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. The methyl group at the 2-position can also be a site for chemical modification, for example, through condensation reactions after oxidation to an aldehyde.

The synthesis of the antitubercular drug candidate TMC-207 involves an intermediate, 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, highlighting the importance of halogenated and methoxy-substituted quinolines in medicinal chemistry synthesis. This compound serves as a valuable scaffold that can be elaborated into a diverse library of compounds for biological screening or for the development of new materials.

The following table outlines the synthetic utility of the different functional groups on this compound.

| Functional Group | Position | Potential Synthetic Transformations |

| Bromo | 6 and 8 | Suzuki, Stille, Heck, Sonogashira cross-coupling; Buchwald-Hartwig amination; Lithiation-substitution. |

| Methoxy | 3 | Ether cleavage to hydroxyl group for further derivatization. |

| Methyl | 2 | Oxidation to aldehyde for condensations; Radical halogenation. |

| Quinoline Core | - | N-oxidation; Electrophilic substitution on the benzene (B151609) ring. |

Exploration in Materials Science for Optoelectronic Properties

Quinoline derivatives have been investigated for their applications in materials science, particularly in the field of optoelectronics, due to their inherent photophysical properties. They often exhibit fluorescence and can be incorporated into organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. The electronic properties of the quinoline system can be tuned by the introduction of various substituents.

The this compound molecule possesses several features that make it an interesting candidate for materials science research. The extended π-system of the quinoline core is responsible for its absorption and emission properties. The electron-donating methoxy group and the electron-withdrawing bromine atoms create a push-pull electronic character, which can enhance intramolecular charge transfer (ICT) and lead to interesting photophysical behaviors.

The presence of heavy bromine atoms can promote intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence. This property is highly desirable for applications in OLEDs, as it can significantly increase the device efficiency by harvesting both singlet and triplet excitons.

Furthermore, the bromine atoms provide sites for attaching other chromophores or functional groups to create more complex materials with tailored optoelectronic properties. The methyl group can influence the solid-state packing of the molecules, which in turn affects their bulk optical and electronic properties.

A comparative analysis of the potential optoelectronic properties of this compound is presented below.

| Property | Influencing Factors on the Molecule | Potential Application |

| Fluorescence/Phosphorescence | Quinoline π-system, methoxy and bromo substituents. Heavy atoms (Br) can enhance phosphorescence. | Organic Light-Emitting Diodes (OLEDs), fluorescent probes. |

| Intramolecular Charge Transfer (ICT) | Electron-donating (methoxy) and electron-withdrawing (bromo) groups. | Non-linear optics, sensors. |

| Solid-State Packing | Planar quinoline core, steric effects of the methyl group. | Organic semiconductors, thin-film devices. |

| Tunability | Bromine atoms allow for modification via cross-coupling to alter electronic and optical properties. | Development of novel functional materials. |

Development of Novel Chemical Probes and Reagents Based on the this compound Core

Chemical probes are essential tools for studying biological processes in their native environment. Fluorescent probes, in particular, allow for the visualization of specific analytes, ions, or cellular components with high sensitivity and selectivity. Quinoline-based scaffolds are frequently used in the design of fluorescent probes due to their favorable photophysical properties, such as high quantum yields and environmental sensitivity.

The this compound core offers a versatile platform for the development of novel chemical probes. The intrinsic fluorescence of the quinoline ring serves as the signaling unit. The key to designing a specific probe lies in attaching a recognition unit (receptor) that selectively interacts with the target analyte. This interaction should trigger a change in the fluorescence properties of the quinoline core, such as an increase or decrease in intensity, or a shift in the emission wavelength.

The bromine atoms at the 6- and 8-positions are ideal handles for introducing these recognition units. Through cross-coupling reactions, a wide variety of functionalities capable of binding to specific targets (e.g., metal ions, reactive oxygen species, biomolecules) can be installed. For example, attaching a metal-chelating group could lead to a probe for detecting specific metal ions. The electronic modifications brought about by the substituents on the quinoline core can also be used to fine-tune the photophysical properties of the probe to match the requirements for biological imaging, such as excitation and emission in the visible or near-infrared region.

The design principles for a chemical probe based on the this compound core are summarized below.

| Component | Role in the Chemical Probe | Implementation on the Core |

| Fluorophore | The signaling unit that emits light. | The quinoline ring system itself. |

| Recognition Unit | Binds selectively to the target analyte. | Attached at the 6- or 8-position via functionalization of the bromine atoms. |

| Linker | Connects the fluorophore and the recognition unit. | Can be incorporated during the functionalization step. |

| Modulator | Fine-tunes the photophysical and chemical properties. | The methoxy and methyl groups, as well as the bromine atoms, modulate the electronic properties of the fluorophore. |

Future Research Directions in the Synthesis and Application of Highly Functionalized Quinoline Derivatives

The field of quinoline chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new applications. For highly functionalized derivatives like this compound, future research is likely to focus on several key areas.

In the realm of synthesis, the development of more efficient and selective methods for the preparation and subsequent functionalization of this quinoline core is of great interest. This includes the exploration of late-stage functionalization techniques that allow for the rapid diversification of the scaffold to create libraries of compounds for screening.

In medicinal chemistry, the diverse biological activities of quinoline derivatives suggest that compounds derived from the this compound scaffold could be explored for various therapeutic applications. Structure-activity relationship (SAR) studies on analogues could reveal potential as antimicrobial, anticancer, or anti-inflammatory agents.

In materials science, the unique combination of functional groups on this molecule warrants a deeper investigation of its photophysical and electronic properties. Future work could involve its incorporation into polymers or supramolecular assemblies to create novel materials with applications in electronics and photonics.

Finally, the development of sophisticated chemical probes and reagents based on this core structure will continue to be a promising avenue of research. This could lead to the creation of powerful new tools for chemical biology and medical diagnostics.

Q & A

Q. What are the recommended synthetic routes for 6,8-Dibromo-3-methoxy-2-methylquinoline, and how do reaction conditions influence yield?

The synthesis of brominated quinoline derivatives often involves multi-step reactions. A validated method for analogous compounds (e.g., 6-bromo-2-methyl-1,2-dihydroquinoline) uses Bi(OTf)₃ as a Lewis acid catalyst in acetonitrile with methyl pyruvate under microwave irradiation (7 hours, 81% yield) . Key considerations:

- Catalyst selection : Bi(OTf)₃ minimizes side reactions compared to Brønsted acids.

- Purification : Flash chromatography (EtOAc/cyclohexane) followed by recrystallization (pentane/ethyl acetate) ensures high purity .

- Halogen stability : Bromine substituents require inert atmospheres to prevent debromination during synthesis .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C3, methyl at C2) and bromine-induced deshielding .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in dihydroquinoline derivatives) . Example metrics: puckering parameters (θ = 67.1° for non-planar quinoline rings) .

Q. How do bromine substituents influence the compound’s reactivity in substitution or coupling reactions?

Bromine at C6 and C8 enhances electrophilic aromatic substitution (EAS) at electron-deficient positions. For example:

- Suzuki coupling : Requires PdCl₂(dcpf)/K₃PO₄ in 1,4-dioxane to cross-couple with aryl boronic acids, retaining methoxy and methyl groups .

- Nucleophilic substitution : Bromine at C8 is more reactive than C6 due to steric and electronic effects from the methoxy group .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in brominated quinolines?

- Microwave-assisted synthesis : Reduces reaction time from 6 days (room temperature) to 7 hours while improving yield (60% → 81%) .

- Solvent selection : Acetonitrile enhances Bi(OTf)₃ activity compared to chloroform, reducing byproducts .

- In situ monitoring : TLC or HPLC tracks intermediate formation (e.g., azido intermediates in triazole derivatives) to prevent over-bromination .

Q. What strategies resolve contradictions in reported biological activities of brominated quinolines?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Substituent effects : Methoxy groups at C3 enhance membrane permeability but reduce interaction with hydrophobic enzyme pockets .

- Assay variability : Standardize protocols (e.g., MIC testing for antibacterials) using controls like ciprofloxacin .

- Structural analogs : Compare with 6,8-dichloro derivatives to isolate bromine-specific effects .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallinity and solubility?

- Crystal packing : N–H⋯O and C–H⋯O hydrogen bonds form R₂²(10) dimers, reducing solubility in polar solvents .

- Solubility modulation : Introduce PEG groups at C4 or replace methoxy with hydroxyl to disrupt packing .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- DFT calculations : Optimize transition states for bromine participation in Pd-catalyzed couplings (e.g., bond dissociation energies: C8–Br = 68 kcal/mol vs. C6–Br = 72 kcal/mol) .

- MD simulations : Model interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .

Methodological Best Practices

Q. How to analyze regioselectivity in brominated quinolines using kinetic vs. thermodynamic control?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.